2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile
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Description
2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetonitrile is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Triazoloquinazolinone derivatives have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. For example, a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and assessed for anticancer activity. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015). Similarly, other derivatives have been explored for their inotropic effects, with some showing favorable activity compared to standard drugs, indicating their potential in heart-related therapies (Li et al., 2008).
Antimicrobial and Anticonvulsant Properties
Research has also extended to the antimicrobial and anticonvulsant properties of triazoloquinazolinone derivatives. A study reported the synthesis and evaluation of several derivatives for antimicrobial activity, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, the anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives has been investigated, with certain compounds demonstrating significant efficacy in standard tests for seizure prevention (Xie et al., 2005).
Synthesis Methodologies
Efficient synthesis methodologies have been developed for triazoloquinazolinones and their derivatives, offering advancements in chemical synthesis and potential for drug development. An example includes a novel synthesis approach for 1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones, demonstrating the versatility and potential for structural variation within this chemical class (Mousavi et al., 2015).
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-8-14(9-7-13)12-22-17(25)15-4-2-3-5-16(15)24-18(22)21-23(11-10-20)19(24)26/h2-9H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXBEALOFQYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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